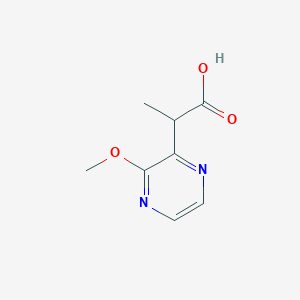

2-(3-Methoxypyrazin-2-yl)propanoic acid

説明

2-(3-Methoxypyrazin-2-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazine ring substituted with a methoxy group at position 3 and a propanoic acid moiety at position 2. Pyrazine derivatives are known for their diverse biological activities, including roles as flavorants, pharmaceuticals, and agrochemicals.

特性

分子式 |

C8H10N2O3 |

|---|---|

分子量 |

182.18 g/mol |

IUPAC名 |

2-(3-methoxypyrazin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-5(8(11)12)6-7(13-2)10-4-3-9-6/h3-5H,1-2H3,(H,11,12) |

InChIキー |

BGXWBXPCBZEKGA-UHFFFAOYSA-N |

正規SMILES |

CC(C1=NC=CN=C1OC)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrazin-2-yl)propanoic acid typically involves the reaction of 3-methoxypyrazine with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for 2-(3-Methoxypyrazin-2-yl)propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-(3-Methoxypyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring.

科学的研究の応用

2-(3-Methoxypyrazin-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

作用機序

The mechanism of action of 2-(3-Methoxypyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory action on protein tyrosine phosphatase 1B (PTP 1B), which is involved in the regulation of insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways.

類似化合物との比較

3-(2-Methoxyphenyl)propanoic Acid

- Structure: Phenyl ring replaces pyrazine, with methoxy at position 2 and propanoic acid at position 3.

- Physical Properties : Melting point = 85–89°C (cf. pyrazine derivatives often exhibit lower melting points due to reduced aromatic stacking).

2-(2-Methoxyphenyl)-2-methylpropanoic Acid

- Structure: Methoxyphenyl group with a branched methyl-propanoic acid chain.

- Safety Data: Classified as non-hazardous under GHS (Globally Harmonized System).

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid

- Structure : Hydroxyphenyl and tetrahydro-pyran substituents.

- Bioactivity : Exhibited 43.2% mortality in a brine shrimp cytotoxicity assay at 0.1 mg/mL.

- Key Difference : The hydroxyl group improves aqueous solubility but may reduce metabolic stability compared to methoxy groups .

Functional Group Modifications

2-Methoxy-3-(1-methylpropyl) Pyrazine

- Structure : Pyrazine with methoxy and sec-butyl groups; lacks a carboxylic acid.

- Application: Used as an artificial flavoring agent (FEMA No. 3433).

- Key Difference : The absence of a carboxylic acid group eliminates ionic interactions, limiting pharmaceutical utility but enhancing volatility for flavor applications .

3-(5-{[(30-Methoxybiphenyl-4-yl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid (LK01384)

- Structure: Thiadiazole core with biphenyl and propanoic acid groups.

- Synthesis : 76% yield, demonstrating efficient coupling strategies for heterocyclic acids.

- Key Difference : The thiadiazole ring introduces sulfur-based electronic effects, which may enhance GPCR ligand affinity compared to pyrazine derivatives .

Data Table: Comparative Properties of Selected Analogs

Key Trends and Implications

Heterocycle Impact : Pyrazine derivatives (e.g., target compound) exhibit higher polarity and nitrogen-mediated interactions compared to phenyl analogs, favoring pharmaceutical applications.

Substituent Position : Methoxy at position 3 (pyrazine) vs. 2 (phenyl) alters electronic distribution and steric accessibility, affecting binding to biological targets.

Functional Groups : Carboxylic acids enhance solubility and receptor binding but may reduce metabolic stability compared to esters or ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。